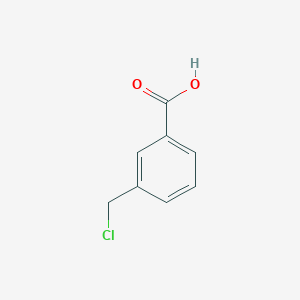

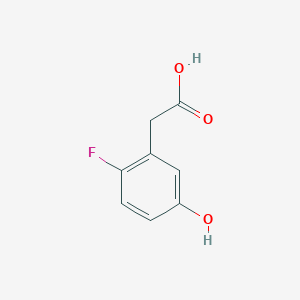

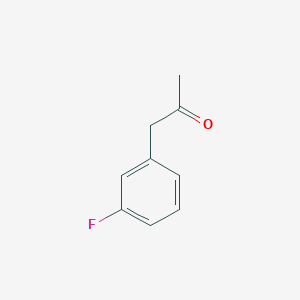

2-(2-氟-5-羟基苯基)乙酸

描述

The compound 2-(2-Fluoro-5-hydroxyphenyl)acetic acid is not directly discussed in the provided papers. However, related compounds with similar structural motifs have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of the compound . For instance, the synthesis of 2-(4-fluorophenoxy) acetic acid involved refluxing 4-fluoro-phenol with ethyl chloroacetate, indicating a potential synthetic route for related fluoro-phenyl acetic acids .

Synthesis Analysis

The synthesis of related compounds involves various strategies such as fluorodeamination reactions, as seen in the synthesis of 2-fluoro-2-phenyl acetic acid , or through biotransformations using bacterial species as biocatalysts, which was the case for 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid . These methods suggest that the synthesis of 2-(2-Fluoro-5-hydroxyphenyl)acetic acid could potentially be achieved through similar reactions, utilizing specific reagents or biocatalysts to introduce the fluoro and hydroxy groups at the desired positions on the phenyl ring.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of 2-(4-fluorophenoxy) acetic acid was determined using X-ray crystallography, revealing its crystallization in the monoclinic system and the presence of intermolecular interactions . Such detailed structural analysis is crucial for understanding the molecular geometry and potential reactive sites of the compound.

Chemical Reactions Analysis

The chemical reactions involving fluoro-phenyl acetic acids can be complex. The fluorogenic reagent developed for the analysis of primary amines and aminated carbohydrates indicates that these compounds can participate in reactions that result in stable fluorescent derivatives, which can be further manipulated and analyzed . This suggests that 2-(2-Fluoro-5-hydroxyphenyl)acetic acid could also be used in similar applications, potentially serving as a reagent in analytical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-phenyl acetic acids can be inferred from related studies. For instance, the specific rotation and solubility of S-2-fluoro-2-phenyl acetic acid in chloroform were reported, providing information on its chiral properties and potential as a derivatizing agent . Additionally, the stability of fluorescent derivatives in acidic and basic solutions suggests that the compound of interest may also exhibit good stability across different pH levels .

科学研究应用

合成和化学性质

为了解决以往方法中与成本和毒性相关的限制,开发了一种用于制造非甾体类抗炎和镇痛材料的关键中间体2-氟-4-溴联苯的实用合成方法。该合成涉及2-氟-4-溴苯胺与甲基亚硝酸酯的交叉偶联反应,后者是通过2-氟苯胺溴化制备的,作为使用昂贵和有毒的钯和苯硼酸的替代方法,克服了暗分解产物形成和产率降低的挑战 (Qiu et al., 2009)。

生物技术应用

从生物质发酵产生的乳酸是生物降解聚合物的前体,被认为是绿色化学的基石。通过生物技术途径,乳酸可以转化为各种化学品,如丙酮酸、丙烯酸和乳酸酯,展示了羟基羧酸在可持续化学中的多功能性,以及从类似结构2-(2-氟-5-羟基苯基)乙酸中获得有价值化合物的潜力 (Gao, Ma, & Xu, 2011)。

在有机腐蚀抑制中的作用

针对保护酸性溶液中金属的有机腐蚀抑制剂的研究确定了杂原子(O、S、N、P)和π-电子对于有效抑制的重要性。包含这些特征的分子,类似于2-(2-氟-5-羟基苯基)乙酸,因其在防止金属溶解方面的潜力而受到关注,表明这类化合物在工业清洁和维护过程中的广泛适用性 (Goyal et al., 2018)。

在酸化作业中的应用

在油气作业的背景下,包括甲酸、乙酸、柠檬酸和乳酸在内的有机酸被探讨作为酸化目的的传统盐酸的替代品。这些酸在减少腐蚀速率和在高温应用中提高性能方面具有优势。这表明,类似结构的化合物,如2-(2-氟-5-羟基苯基)乙酸,可能在增强油田开采和储层刺激技术方面具有潜在应用 (Alhamad et al., 2020)。

抗病毒研究

对胞嘧啶核苷类似物上的5-氟取代研究,包括对2-(2-氟-5-羟基苯基)乙酸的修饰,揭示了它们对HIV-1逆转录酶嵌入核苷酸的效率的显著影响。这些发现有助于理解核苷类似物的抗病毒效力和抗药机制,为开发更有效的抗病毒疗法提供了见解 (Ray et al., 2003)。

作用机制

Target of Action

It’s known that fluorinated compounds often exhibit unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine substituent .

Mode of Action

Fluorine atoms can enhance the metabolic stability of a compound, increase its lipophilicity, and improve its binding to target proteins .

Biochemical Pathways

Fluorinated compounds are often used in the synthesis of biologically active compounds, suggesting that they may interact with various biochemical pathways .

Pharmacokinetics

For instance, fluorine can enhance the metabolic stability of a compound, potentially affecting its bioavailability .

Result of Action

Fluorinated compounds often exhibit unique biological properties, suggesting that they may have distinct effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Fluoro-5-hydroxyphenyl)acetic acid. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with its targets .

属性

IUPAC Name |

2-(2-fluoro-5-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYONQRRWNUZCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

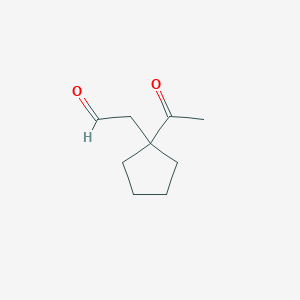

C1=CC(=C(C=C1O)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564227 | |

| Record name | (2-Fluoro-5-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-hydroxyphenylacetic acid | |

CAS RN |

149029-89-0 | |

| Record name | (2-Fluoro-5-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149029-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)